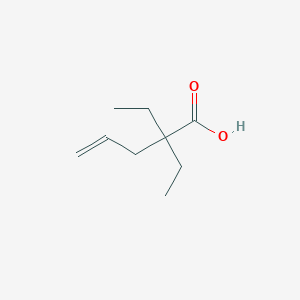
2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone can lead to the formation of the benzodiazole ring system. This is followed by alkylation reactions to introduce the 2-methyl and propan-1-amine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group or the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
科学研究应用
2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine: Another benzodiazole derivative with similar structural features.
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide: A compound with a similar benzodiazole core but different substituents.
Uniqueness
What sets 2-methyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
属性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC 名称 |
2-methyl-1-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h7,10H,3-6,12H2,1-2H3,(H,13,14) |
InChI 键 |
PZNOQNBHUNWTMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=NC2=C(N1)CCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)



![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)
![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)
![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)

![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)



